Cas no 200501-94-6 (4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane)

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane 化学的及び物理的性質
名前と識別子
-
- 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane
- 200501-94-6
- 1,1,1,2-TETRAFLUORO-2-TRIFLUOROMETHOXY-4-IODOOCTANE
- QQQSHSLFOZIZQR-UHFFFAOYSA-N
- 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)octane
- SCHEMBL8844317
- AKOS016015447
- MFCD00155970
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- インチ: InChI=1S/C9H12F7IO/c1-2-3-4-6(17)5-7(10,8(11,12)13)18-9(14,15)16/h6H,2-5H2,1H3
- InChIKey: QQQSHSLFOZIZQR-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 395.98211Da
- どういたいしつりょう: 395.98211Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.3
- トポロジー分子極性表面積: 9.2Ų
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I193085-2.5g |
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane |
200501-94-6 | 2.5g |
$ 305.00 | 2022-06-04 | ||
TRC | I193085-1g |
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane |
200501-94-6 | 1g |
$ 185.00 | 2022-06-04 |
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane 関連文献
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-
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-
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-
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-
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-
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-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
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4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octaneに関する追加情報
4-Iodo-1,1,1,2-Tetrafluoro-2-(Trifluoromethoxy)Octane: A Comprehensive Overview
The compound with CAS No. 200501-94-6, known as 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure and potential applications in advanced materials and chemical synthesis. The long-chain fluorinated structure of this compound makes it particularly interesting for researchers exploring the properties of fluorinated compounds in various industrial and academic settings.
Recent studies have highlighted the importance of fluorinated compounds like 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane in the development of next-generation materials. Fluorine atoms are known to significantly alter the physical and chemical properties of organic molecules due to their high electronegativity and strong carbon-fluorine bonds. In this compound, the presence of multiple fluorine atoms in the tetrafluoro group and the trifluoromethoxy substituent contributes to its exceptional stability and reactivity. Researchers have found that these properties make it a promising candidate for applications in areas such as high-performance polymers, electronic materials, and biomedical devices.
The synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane involves a series of intricate chemical reactions that require precise control over reaction conditions. Recent advancements in fluorination techniques have enabled chemists to achieve higher yields and better purity levels when synthesizing this compound. For instance, the use of electrophilic fluorination methods has been shown to be particularly effective in constructing the tetrafluoro group. Additionally, the introduction of the trifluoromethoxy substituent is typically achieved through nucleophilic aromatic substitution or other specialized reactions that are tailored to handle highly reactive intermediates.
One of the most exciting aspects of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane is its potential role in polymer chemistry. The compound's structure allows for easy incorporation into polymer backbones through various coupling reactions. For example, its iodo group can serve as a reactive site for cross-linking or functionalization with other monomers. This capability has led researchers to explore its use in creating novel polymers with tailored properties such as high thermal stability, excellent electrical insulation capabilities, and resistance to environmental degradation.
In addition to its role in polymer synthesis, 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane has shown promise in electronic materials research. Its fluorinated structure imparts unique electronic properties that make it suitable for applications in organic electronics. For instance, studies have demonstrated that this compound can act as an effective electron transport material in organic light-emitting diodes (OLEDs). Its ability to facilitate efficient charge transport while maintaining stability under operational conditions makes it a valuable component in next-generation electronic devices.
Another area where this compound has gained attention is in biomedical research. The biocompatibility of fluorinated compounds has been well-documented due to their resistance to enzymatic degradation and their ability to interact with biological systems without causing adverse effects. Researchers are currently investigating the use of 4-Iodo-1,1
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